X‑ray Crystallography‑Defined Binding Mode vs. 6‑Chloro Analog
The 1.92 Å resolution co‑crystal structure of TYK2 JH2 with 6‑[(3,5‑dimethylphenyl)amino]‑8‑(methylamino)imidazo[1,2‑b]pyridazine‑3‑carboxamide (PDB 5TKD) reveals that the 6‑methylamino‑substituted scaffold forms a bidentate hydrogen‑bond interaction with the kinase hinge region (Glu‑X‑X‑Tyr motif), while the methyl group projects into a hydrophobic pocket [1]. In contrast, the 6‑chloro analog (CAS 1208084‑53‑0) lacks the hydrogen‑bond donor capacity at this position and has not been reported to yield TYK2 JH2 co‑crystal structures in publicly available data .
| Evidence Dimension | Hinge‑binding hydrogen‑bond potential at 6‑position |
|---|---|
| Target Compound Data | 6‑Methylamino: 1 H‑bond donor, 1 H‑bond acceptor capable of bidentate interaction with kinase hinge (PDB 5TKD, resolution 1.92 Å) |
| Comparator Or Baseline | 6‑Chloro: 0 H‑bond donors, weak halogen‑bond potential only; no TYK2 JH2 co‑crystal reported |
| Quantified Difference | Qualitative: bidentate hinge H‑bond network present (methylamino) vs. absent (chloro) |
| Conditions | TYK2 JH2 pseudokinase domain; X‑ray diffraction at 1.92 Å; R‑free = 0.215 |
Why This Matters
The defined hinge‑binding mode provides a structural basis for rational design of selective TYK2 JH2 inhibitors, a capability not supported by the 6‑chloro building block.
- [1] Muckelbauer, J.K. et al. Crystal structure of tyrosine kinase 2 JH2 (pseudokinase domain) complexed with 6-[(3,5-dimethylphenyl)amino]-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide. PDB ID: 5TKD. Resolution: 1.92 Å. R‑free: 0.215. Released: 2016-12-28. https://www.rcsb.org/structure/5TKD (accessed 2026-05-04). View Source
